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Cat. No.: B056766 Get Quote
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Introduction
Sulfobetaine-16 (SB-16), a zwitterionic detergent, is a valuable tool for the gentle and effective

lysis of cells and the solubilization of proteins, particularly membrane-associated proteins. Its

unique properties make it an excellent choice for applications where the preservation of protein

structure and function is paramount.[1][2] Unlike harsh ionic detergents such as SDS, SB-16 is

non-denaturing, and its zwitterionic nature provides a net neutral charge over a wide pH range,

minimizing interference with downstream applications like ion-exchange chromatography.[1]

These characteristics make SB-16 a superior alternative for researchers requiring high yields of

functionally active proteins for structural studies, enzyme kinetics, immunoassays, and drug

screening.

This document provides detailed protocols for the use of Sulfobetaine-16 in cell lysis, a

summary of its performance characteristics in comparison to other common detergents, and

visual guides to the experimental workflow and a relevant signaling pathway.

Data Presentation
The selection of an appropriate detergent is critical for successful protein extraction. The

following table summarizes the key properties and typical performance of Sulfobetaine-16
compared to other commonly used detergents. This data is representative and may vary

depending on the cell type and target protein.
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Detergent Type
Typical
Working
Concentration

Critical Micelle
Concentration
(CMC)

Key Properties
& Applications

Sulfobetaine-16

(SB-16)
Zwitterionic 0.5 - 2.0% (w/v) 0.01-0.06 mM

Mild, non-

denaturing;

preserves protein

structure and

activity. Ideal for

solubilizing

membrane

proteins and for

use in

immunoprecipitat

ion and

functional

assays.[1][3]

CHAPS Zwitterionic 0.5 - 1.0% (w/v) ~8 mM

Mild, non-

denaturing

detergent

effective for

solubilizing

membrane

proteins while

maintaining their

native state.[2]

Triton X-100 Non-ionic 0.1 - 1.0% (v/v) ~0.24 mM Mild, non-

denaturing

detergent

suitable for lysing

mammalian and

insect cells, often

leaving the

nuclear

membrane intact.

Less effective at

disrupting
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protein-protein

interactions.[2][3]

SDS (Sodium

Dodecyl Sulfate)
Anionic 0.1 - 1.0% (w/v) ~8 mM

Strong,

denaturing

detergent that

effectively lyses

most cell types

but disrupts

protein structure

and function.

Primarily used

for applications

like SDS-PAGE.

[4]

Experimental Protocols
Protocol 1: General Lysis Buffer Formulation with
Sulfobetaine-16
This protocol provides a starting point for creating a versatile lysis buffer. The final

concentrations of components should be optimized for the specific cell type and downstream

application.

1.1. Stock Solutions:

1 M Tris-HCl, pH 7.4: Dissolve 121.14 g of Tris base in 800 mL of deionized water. Adjust the

pH to 7.4 with concentrated HCl. Bring the final volume to 1 L.

5 M NaCl: Dissolve 292.2 g of NaCl in 800 mL of deionized water. Bring the final volume to 1

L.

10% (w/v) Sulfobetaine-16: Dissolve 1 g of SB-16 in 9 mL of deionized water. Gentle

warming (37-50°C) may be required to fully dissolve the detergent. Do not boil. Adjust the

final volume to 10 mL. Store at 4°C.
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Protease and Phosphatase Inhibitor Cocktails (100X): Commercially available cocktails are

recommended to prevent protein degradation and dephosphorylation.

1.2. Lysis Buffer Preparation (for 10 mL):

Component
Stock
Concentration

Volume to Add
Final
Concentration

Tris-HCl, pH 7.4 1 M 500 µL 50 mM

NaCl 5 M 300 µL 150 mM

Sulfobetaine-16 10% (w/v) 1 mL 1.0% (w/v)

Deionized Water - 8.1 mL -

Add Fresh Before

Use:

Protease Inhibitor

Cocktail
100X 100 µL 1X

Phosphatase Inhibitor

Cocktail
100X 100 µL 1X

Note: The final concentration of SB-16 can be optimized within the range of 0.5% to 2.0% (w/v).

Protocol 2: Lysis of Adherent Mammalian Cells
Culture cells to the desired confluency in a culture dish.

Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline

(PBS).

Aspirate the PBS completely.

Add an appropriate volume of ice-cold SB-16 Lysis Buffer (from Protocol 1) to the dish (e.g.,

500 µL for a 10 cm dish).
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Place the dish on ice and incubate for 15-20 minutes with occasional gentle rocking to

ensure complete lysis.

Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled

microcentrifuge tube.

Proceed to Protocol 4 for lysate clarification.

Protocol 3: Lysis of Suspension Mammalian Cells
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

Discard the supernatant and wash the cell pellet twice with ice-cold PBS, pelleting the cells

by centrifugation after each wash.

Resuspend the cell pellet in ice-cold SB-16 Lysis Buffer (from Protocol 1) at a ratio of

approximately 1 mL of buffer per 1 x 10^7 cells.

Incubate the tube on ice for 20-30 minutes with gentle vortexing every 5-10 minutes to

facilitate lysis.

Proceed to Protocol 4 for lysate clarification.

Protocol 4: Lysis of Bacterial Cells
Harvest bacterial cells from culture by centrifugation (e.g., 6000 x g for 15 minutes at 4°C).

Discard the supernatant and resuspend the cell pellet in a suitable buffer (e.g., 50 mM Tris-

HCl, pH 8.0, 150 mM NaCl).

Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

Add SB-16 to a final concentration of 1.0% (w/v).

Sonicate the suspension on ice using short bursts (e.g., 10-15 seconds) with intermittent

cooling to disrupt the cells and shear DNA. The number and duration of sonication cycles

should be optimized for the bacterial strain.
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Proceed to Protocol 5 for lysate clarification.

Protocol 5: Clarification of Cell Lysate
Centrifuge the cell lysate at 14,000-16,000 x g for 15-20 minutes at 4°C to pellet insoluble

cellular debris.

Carefully transfer the clear supernatant to a fresh, pre-chilled microcentrifuge tube. This

supernatant is the clarified protein lysate.

Determine the protein concentration of the lysate using a detergent-compatible protein assay

(e.g., BCA assay).

The lysate is now ready for downstream applications or can be stored at -80°C for long-term

use.

Visualizations
Experimental Workflow
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Caption: Experimental workflow for cell lysis using Sulfobetaine-16.
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Signaling Pathway: EGFR Signaling Cascade
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell

proliferation, survival, and differentiation.[5] Studying the components of this pathway often

requires gentle cell lysis to preserve the integrity of protein complexes and phosphorylation

states. The use of a mild zwitterionic detergent like SB-16 is advantageous for such studies.
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Caption: Simplified EGFR signaling pathway relevant to cell lysis studies.
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Conclusion
Sulfobetaine-16 is a highly effective and versatile zwitterionic detergent for cell lysis and

protein extraction. Its mild, non-denaturing properties are particularly beneficial for applications

requiring the preservation of protein structure and function. The protocols and information

provided herein serve as a comprehensive guide for researchers to effectively utilize SB-16 in

their experimental workflows, leading to high-quality protein preparations for a wide range of

downstream analyses. Empirical optimization of the lysis conditions for each specific cell type

and protein of interest is always recommended to achieve the best possible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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